molecular formula C14H26ClNO B1405597 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride CAS No. 1429493-90-2

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride

Cat. No.: B1405597
CAS No.: 1429493-90-2
M. Wt: 259.81 g/mol
InChI Key: WOBKSDWYDZKBQI-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride (CAS 1429493-90-2) is a high-purity organic compound featuring the rigid, lipophilic adamantane scaffold, a structure of significant interest in medicinal chemistry for its ability to enhance drug lipophilicity and stability . This derivative is supplied as a hydrochloride salt to improve its handling properties. This compound is a direct chemical precursor in the synthesis of Memantine hydrochloride, an FDA-approved active pharmaceutical ingredient used for the treatment of moderate to severe Alzheimer's disease . Memantine functions as a moderate, non-competitive NMDA receptor antagonist, and the adamantane moiety is crucial for its pharmacological activity and ability to cross the blood-brain barrier . The efficient, two-step synthesis of Memantine hydrochloride from 1,3-dimethyl-adamantane via this and related intermediates highlights the critical research value of this compound in developing neuroprotective therapeutics . Beyond its primary application in neuroscience research, adamantane derivatives are also investigated for their potential antiviral properties and as modulators of various biological targets, including ion channels and enzymes . Some patents also explore the use of memantine and its analogues for potential anti-tumor indications, expanding its research scope into oncology . Product Specifications:

Properties

IUPAC Name

2-[(3,5-dimethyl-1-adamantyl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO.ClH/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)15-3-4-16;/h11,15-16H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBKSDWYDZKBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCCO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Memantine Hydrochloride

The preparation of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride is closely related to the synthesis of Memantine hydrochloride, as both compounds share a 3,5-dimethyl-1-adamantyl core.

Traditional Method
The traditional method for synthesizing Memantine hydrochloride involves several steps:

  • Bromination of 1,3-dimethyl adamantane using bromine under reflux conditions to obtain 1-bromo-3,5-dimethyl adamantane.
  • Acylation of 1-bromo-3,5-dimethyl adamantane using acetonitrile and sulfuric acid to obtain N-acetamido-3,5-dimethyl adamantane.
  • Hydrolysis of N-acetamido-3,5-dimethyl adamantane and conversion to Memantine hydrochloride salt.

Improved Method
An improved, simplified two-step synthesis of Memantine hydrochloride from 1,3-dimethyl-adamantane has been developed to improve yield and reduce toxicity:

  • Reaction of 1,3-dimethyl-adamantane with formamide in the presence of nitric acid to produce N-(3,5-dimethyl-adamantyl-1-yl)formamide.
  • Hydrolysis of N-(3,5-dimethyl-adamantyl-1-yl)formamide using a solution of 21% aqueous HCl to form Memantine hydrochloride.

Key Considerations for Synthesis

  • Reaction Conditions : Temperature, solvent, and catalysts are critical for optimizing yields.
  • Purity : Techniques like continuous flow reactors can enhance production efficiency while maintaining high purity levels.
  • Safety : Improved methods avoid hazardous materials such as liquid bromine and diethyl ether.

Data Table: Synthesis Parameters and Yields

Parameter N-(1-adamantyl)-Formamide 1-Adamantylamine Hydrochloride
Reaction Temperature (°C) 85 Reflux
Reaction Time (h) 5.5 1
Sulfuric Acid Concentration (%) 96 N/A
Hydrochloride Concentration (%) N/A 19.46
Yield (%) 94.44 93.17 / 87.94

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in different applications .

Scientific Research Applications

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Its structural similarity to memantine—a known NMDA receptor antagonist—suggests it may exhibit similar pharmacological effects. Memantine is utilized in managing Alzheimer's disease by modulating glutamate activity in the brain .

Drug Design and Development

The adamantane moiety contributes to favorable pharmacokinetic properties such as increased membrane permeability and metabolic stability. Research indicates that compounds with adamantane derivatives can serve as scaffolds for developing new therapeutics targeting various receptors including cannabinoid receptors .

Anticancer Activity

Studies have shown that adamantane derivatives can possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The unique steric properties of adamantane-based compounds may enhance their efficacy against certain cancer types .

Case Study 1: NMDA Receptor Modulation

A study focused on the synthesis of adamantane derivatives revealed that modifications at specific positions on the adamantane structure could enhance binding affinity to NMDA receptors. This highlights the potential of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride as a candidate for further investigation in neuropharmacology .

Case Study 2: Anticancer Activity

Research conducted on various adamantane derivatives demonstrated promising results against cancer cell lines. The study suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Table: Comparison of Adamantane Derivatives

Compound NameStructure TypePotential ApplicationReference
Memantine hydrochlorideNMDA receptor antagonistAlzheimer's treatment
2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochlorideAmino alcohol derivativeNeurological disorders
Adamantane-based anticancer agentsVarious modificationsCancer therapy

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets. The compound’s rigid adamantane structure allows it to fit into certain biological receptors, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

QY-6826 vs. This structural change may alter membrane permeability or target engagement .

QY-6826 vs. OR-1164: OR-1164 lacks the ethanol moiety, resulting in a smaller molecular footprint. Its higher purity (98%) suggests superior synthetic yield or stability compared to QY-6826 (95%) .

QY-6826 vs.

Positional Isomerism and Substituent Effects

Evidence from analogous compounds (e.g., 2-DPCA vs. 4-DPCA) demonstrates that substituent position significantly impacts biological activity and physicochemical properties . While all compared adamantane derivatives share 3,5-dimethyl substitution, variations in linker groups (e.g., ether vs. amine) or functional termini (e.g., ethanolamine vs. formamide) highlight the importance of modular design in optimizing drug-like properties.

Hydrochloride Salt Comparisons

Hydrochloride salts are common in pharmaceutical compounds to improve aqueous solubility. For example, dopamine hydrochloride (CAS: 62-31-7) utilizes this strategy to enhance bioavailability . Similarly, QY-6826’s hydrochloride salt likely improves its pharmacokinetic profile compared to neutral analogs like QZ-7724 or QP-3471.

Research Implications and Limitations

Current literature on adamantane derivatives emphasizes the role of substituents in modulating bioactivity. However, specific pharmacological data for QY-6826 and its analogs remain scarce in the provided evidence. Future studies should prioritize:

  • Solubility and Stability Assays : Comparative studies of hydrochloride salts vs. free bases.
  • Biological Screening : Evaluation against targets like tyrosinase (as in ) or neurotransmitter receptors.
  • Synthetic Optimization : Improving purity and yield, as seen in OR-1164 (98%) .

Biological Activity

Overview

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride is a compound derived from adamantane, a structure known for its unique three-dimensional framework that enhances biological interactions. This compound has been investigated for various biological activities, particularly its potential antiviral and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive understanding of its biological activity.

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride can be synthesized through various methods involving the functionalization of adamantane derivatives. The compound's rigid structure allows it to interact effectively with biological receptors, which may underlie its pharmacological effects.

The mechanism of action for this compound involves several pathways:

  • Receptor Interaction : Its adamantane moiety facilitates binding to specific receptors, potentially modulating their activity.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in metabolic pathways relevant to cardiovascular and kidney diseases .
  • Antiviral and Antibacterial Effects : Preliminary studies indicate that it may inhibit viral replication and bacterial growth, although specific mechanisms remain to be fully elucidated.

Antiviral Properties

Research indicates that 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride exhibits potential antiviral activity. It has been explored as a candidate for drug development aimed at treating viral infections, particularly those resistant to conventional therapies.

Antibacterial Properties

The compound has also shown promise in combating bacterial infections. Studies highlight its effectiveness against various strains of bacteria, suggesting that it may serve as a lead compound for antibiotic development.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibits viral replication
AntibacterialEffective against multiple bacterial strains
Enzyme InhibitionInhibits soluble epoxide hydrolase (sEH)

Case Studies

  • Antiviral Efficacy in Cell Cultures :
    • A study conducted on cell cultures demonstrated that 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride significantly reduced viral loads in infected cells. The compound was administered at varying concentrations, showing a dose-dependent response with maximum efficacy at higher doses.
  • Bacterial Resistance Testing :
    • In another investigation focusing on bacterial resistance, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively, suggesting potential use in treating resistant infections.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Pharmacokinetics : Research indicates favorable absorption and distribution characteristics in animal models, suggesting potential for effective therapeutic use.
  • Safety Profile : Toxicity assessments have shown that the compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further clinical development .

Q & A

Q. What are the recommended synthetic routes for 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves a two-step process:

Adamantane Functionalization : Introduce the 3,5-dimethyladamantyl group via nucleophilic substitution or condensation reactions. For example, react 3,5-dimethyladamantane-1-amine with a chloroethanol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the aminoethanol intermediate .

Hydrochloride Salt Formation : Treat the intermediate with HCl gas or concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt .

  • Optimization Tips :
  • Temperature : Maintain 60–80°C during substitution to balance reactivity and byproduct formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Purification : Use recrystallization from ethanol/water mixtures to improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
TechniqueKey Features to AnalyzeReference
¹H/¹³C NMR - Adamantyl proton signals (δ 1.5–2.2 ppm, multiplet).
- Ethanolamine NH and OH protons (δ 3.0–5.0 ppm, broad).
IR Spectroscopy - N–H stretch (~3300 cm⁻¹).
- C–O and C–N stretches (1100–1250 cm⁻¹).
Mass Spectrometry (MS) - Molecular ion peak ([M+H]⁺) matching C₁₄H₂₄ClNO (calc. 282.16 g/mol).
- Fragmentation patterns for adamantyl and ethanolamine moieties.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and tight-fitting goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving HCl gas or volatile solvents .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to linear alkyl chains?

  • Methodological Answer : The adamantyl group introduces steric hindrance , reducing reaction rates in substitution reactions. For example:
  • Kinetic Studies : Compare reaction rates with linear analogs (e.g., cyclohexyl derivatives) using pseudo-first-order kinetics in polar solvents. Adamantyl derivatives show 3–5x slower kinetics due to hindered nucleophile access .
  • Computational Modeling : Density Functional Theory (DFT) calculations reveal higher activation energies for adamantyl-substituted intermediates .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Conduct LC-MS/MS to assess bioavailability and metabolite formation. Adamantyl derivatives often exhibit poor solubility, requiring formulation with cyclodextrins or liposomes .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track accumulation in target organs versus plasma .

Q. How can computational methods predict the compound’s interaction with biological targets, and what validation experiments are needed?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., NMDA or σ-1 receptors). Focus on hydrogen bonding with the ethanolamine group and hydrophobic interactions with the adamantyl moiety .
  • Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd) to confirm docking predictions.
  • Mutagenesis Studies : Modify receptor residues (e.g., Tyr or Asp) to disrupt predicted binding sites .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer :
  • Scale-Up Issues :
ChallengeMitigation Strategy
Byproduct Formation Use high-purity reagents and inline FTIR for real-time monitoring .
Purification Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
  • Steric Control : Optimize chiral catalysts (e.g., BINOL-derived) to retain enantiopurity during amine-ethanol bond formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride
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2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.